

Unveiling the Selectivity of Triazolopyridazine-Based Kinase Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: 6-Chloro[1,2,4]triazolo[4,3-
b]pyridazin-3-amine

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A detailed cross-reactivity profiling guide has been compiled to offer researchers, scientists, and drug development professionals an in-depth comparison of kinase inhibitors based on the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine scaffold. This guide provides a comprehensive overview of the selectivity of these inhibitors, focusing on a potent and well-characterized analogue, G007-LK, against members of the poly(ADP-ribose) polymerase (PARP) family, including its primary targets, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. The triazolopyridazine core has emerged as a promising scaffold for the design of potent inhibitors targeting various kinase families. This guide delves into the specifics of their cross-reactivity, offering valuable data for researchers working on Wnt/β-catenin signaling pathway modulation and cancer therapeutics.

Performance Comparison of G007-LK Against Related Enzymes

G007-LK, a close analogue of the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine series, has been extensively studied for its high potency and selectivity towards Tankyrase enzymes. The

following table summarizes the inhibitory activity of G007-LK against a panel of PARP family members, highlighting its selectivity for TNKS1 and TNKS2.

Enzyme Family	Target	G007-LK IC50 (nM)[1][2]
Tankyrase	TNKS1	46
Tankyrase	TNKS2	25
PARP	PARP1	>20,000
PARP	PARP2	>10,000
PARP	PARP3	>10,000
PARP	PARP6	>10,000
PARP	VPARP (PARP4)	>10,000

Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

The data presented in this guide was generated using rigorous in vitro biochemical assays. The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds against Tankyrase and other PARP family enzymes.

In Vitro Tankyrase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the auto-poly(ADP-ribosylation) activity of recombinant Tankyrase.

Materials:

- Recombinant human TNKS1 or TNKS2 enzyme.
- Biotinylated NAD⁺ (Nicotinamide adenine dinucleotide).
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl₂).

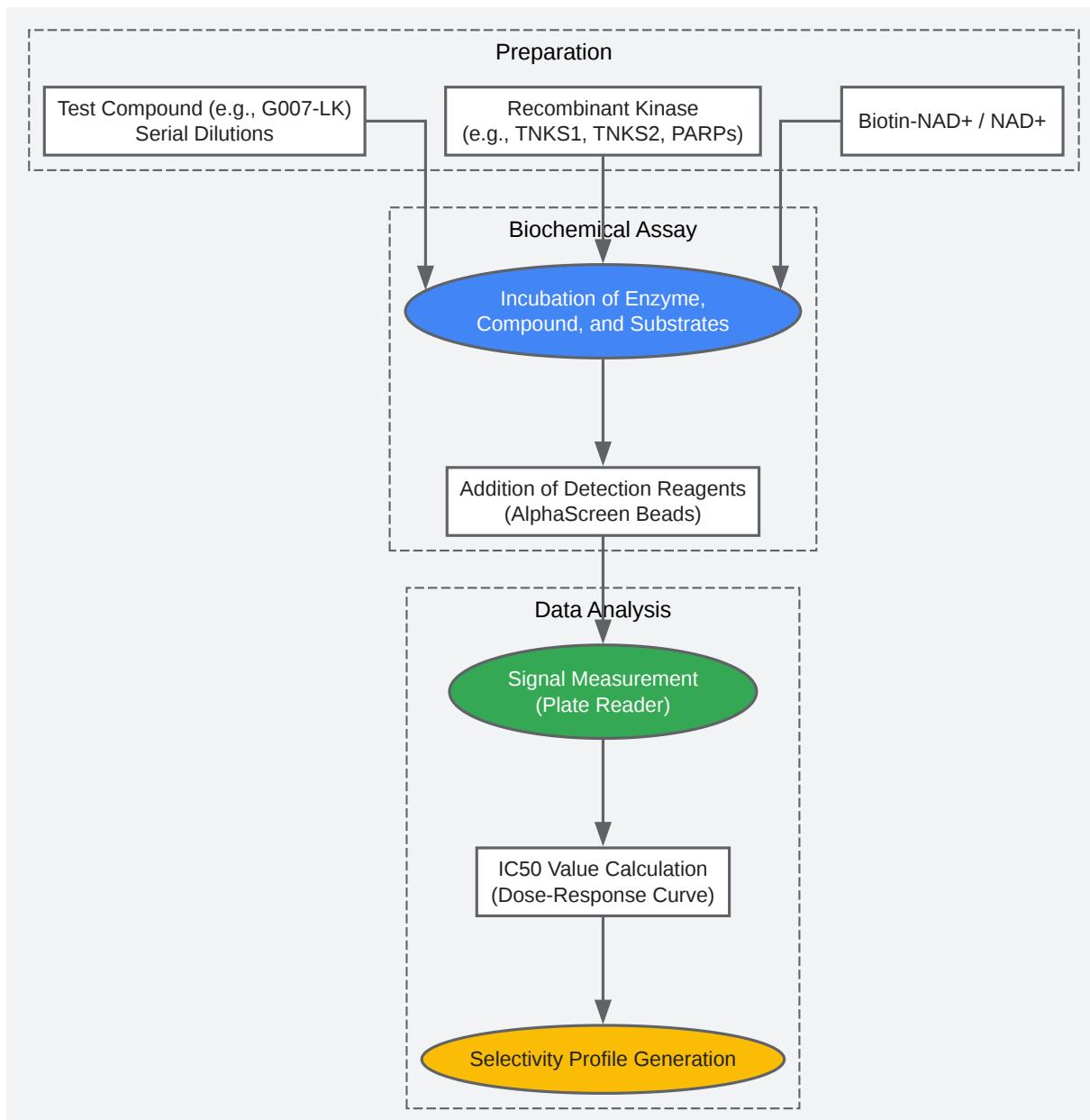
- Test compound (e.g., G007-LK) dissolved in DMSO.
- Streptavidin-coated acceptor beads.
- AlphaScreen® Glutathione Donor Beads.
- 384-well microplates.
- Microplate reader capable of AlphaScreen detection.

Procedure:

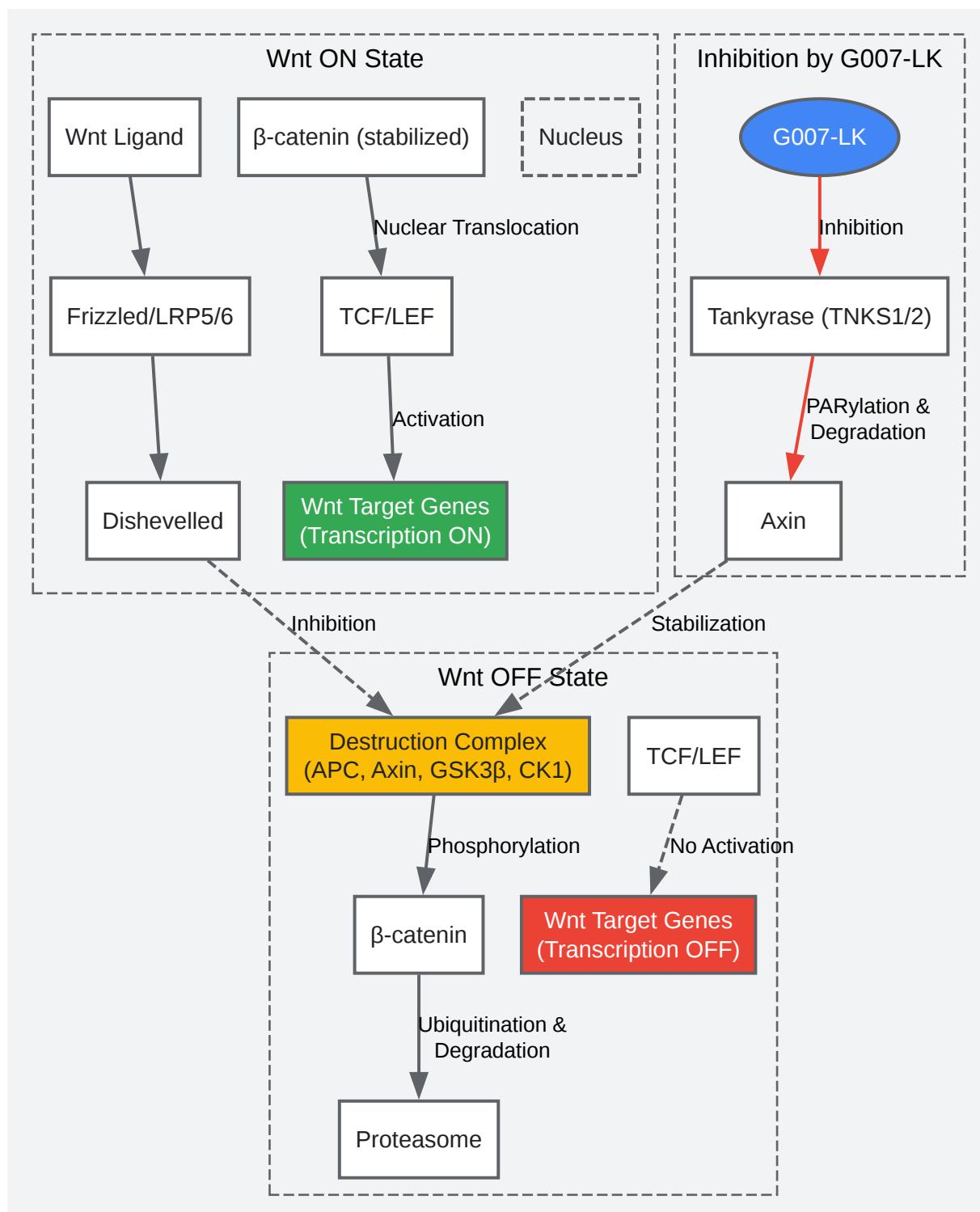
- Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
- Add the recombinant TNKS enzyme to the wells of a 384-well microplate.
- Add the diluted test compound or vehicle (DMSO) to the respective wells.
- Initiate the enzymatic reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
- Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a solution containing streptavidin-coated acceptor beads and glutathione donor beads.
- Incubate the plate in the dark to allow for bead binding.
- Measure the AlphaScreen signal using a compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the test compound.
- Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.

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Caption: Workflow for in vitro kinase inhibitor profiling.



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Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.

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